N3-L-Lys(Alloc)-OH*DCHA

Description

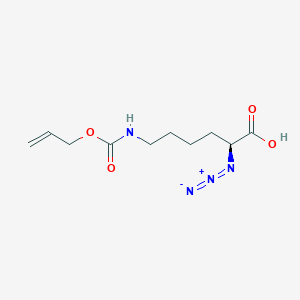

N3-L-Lys(Alloc)-OH*DCHA, also known as azido-Lys(Alloc)-OH dicyclohexylammonium salt, is a derivative of lysine. It is a protected amino acid used in peptide synthesis. The compound features an azide group, which is useful in click chemistry, and an allyloxycarbonyl (Alloc) protecting group that safeguards the amino group during chemical reactions.

Properties

IUPAC Name |

(2S)-2-azido-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-2-7-18-10(17)12-6-4-3-5-8(9(15)16)13-14-11/h2,8H,1,3-7H2,(H,12,17)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVUTMKVUWJEQX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-L-Lys(Alloc)-OH*DCHA typically involves the following steps:

Protection of the Amino Group: The amino group of lysine is protected using an allyloxycarbonyl (Alloc) group.

Introduction of the Azide Group: The azide group is introduced by converting the ε-amino group of lysine to an azido group.

Formation of the Dicyclohexylammonium Salt: The final product is obtained by forming a salt with dicyclohexylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale protection and azidation reactions: Using industrial-grade reagents and optimized reaction conditions.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.

Types of Reactions:

Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.

Deprotection Reactions: The Alloc protecting group can be removed under mild conditions using palladium catalysts.

Common Reagents and Conditions:

CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts.

Deprotection: Palladium(0) complexes are used to remove the Alloc group.

Major Products:

Triazoles: Formed from CuAAC reactions.

Deprotected Lysine Derivatives: Obtained after removing the Alloc group.

Scientific Research Applications

N3-L-Lys(Alloc)-OH*DCHA has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the development of peptide-based drugs and pro-apoptotic peptides.

Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Chemical Biology: Applied in studies involving click chemistry for labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of N3-L-Lys(Alloc)-OH*DCHA involves:

Comparison with Similar Compounds

N3-L-Lys(Fmoc)-OH: Another lysine derivative with an azide group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Alloc-Lys(Fmoc)-OH: Contains both Alloc and Fmoc protecting groups.

Uniqueness:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.